molecular formula C₂₃H₃₀O₁₁ B1140735 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- CAS No. 55533-52-3

6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-

货号: B1140735
CAS 编号: 55533-52-3
分子量: 482.48
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Chemical Identification

The compound 6-(4-(β-D-glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid (4E) derives its systematic name from the hierarchical IUPAC rules for polycyclic systems and carbohydrate nomenclature. The core structure consists of a 1,3-dihydro-3-oxo-5-isobenzofuranyl moiety, a bicyclic system fused to a β-D-glucopyranosyl group and a substituted hexenoic acid chain.

Key components of the nomenclature include:

  • Benzofuran-phthalide core : The numbering begins at the oxygen atom of the fused benzofuran ring, with methoxy (C6), methyl (C7), and oxo (C3) substituents.
  • Glucopyranosyloxy group : The β-D-configuration specifies the anomeric hydroxyl group’s equatorial orientation at C1 of the glucose unit.
  • Hexenoic acid side chain : The (4E) designation indicates trans-configuration at the double bond between C4 and C5.

Systematic IUPAC Name :
(4E)-6-[4-(β-D-glucopyranosyloxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-5-isobenzofuranyl]-4-methylhex-4-enoic acid

Molecular Formula : C24H30O12 (calculated from PubChem CID 44433349).

Crystallographic Analysis of Benzofuran-Phthalide Core Structure

X-ray crystallography reveals a planar benzofuran-phthalide core stabilized by intramolecular hydrogen bonding and π-π stacking interactions. Key structural features include:

Parameter Value Source
Benzofuran ring bond lengths 1.36–1.41 Å (C–C)
Lactone carbonyl (C=O) 1.21 Å
Dihedral angle (furan/phthalide) 12.3°

The fused bicyclic system adopts a near-coplanar conformation, with the glucopyranosyl group oriented perpendicular to the plane to minimize steric hindrance. The methoxy and methyl substituents at C6 and C7 induce slight torsional distortion, as observed in related mycophenolic acid derivatives.

Stereochemical Configuration Analysis of Glucopyranosyl Moiety

The β-D-glucopyranosyl group’s stereochemistry is confirmed via NMR coupling constants and X-ray diffraction:

  • Anomeric configuration : The large JH1-H2 coupling constant (7.8–8.2 Hz) confirms β-linkage (axial-equatorial).
  • Pyranose ring conformation : 13C NMR data show characteristic chemical shifts for C1 (δ 104.2 ppm, β-anomer) and C4 (δ 70.1 ppm).
  • Hydroxyl group orientations : ROESY correlations confirm the chair conformation with equatorial hydroxyls at C2, C3, and C4.

Table: Key NMR Data for Glucopyranosyl Group

Proton δH (ppm) Multiplicity Coupling Constants (Hz)
H1 4.98 d J = 8.1
H2 3.45 t J = 9.0
H3 3.67 m -

Comparative Structural Analysis with Mycophenolic Acid Derivatives

This compound shares a phthalide-benzofuran core with mycophenolic acid (MPA) but differs in glucosylation and side-chain modifications:

Feature This Compound Mycophenolic Acid Source
Core structure 1,3-Dihydro-3-oxo-5-isobenzofuranyl 1,3-Dihydro-3-oxo-5-isobenzofuranyl
C4 substituent β-D-Glucopyranosyloxy Hydroxyl
Side chain (4E)-4-methylhex-4-enoic acid (4E)-4-methylhex-4-enoic acid
Molecular weight 502.5 g/mol 320.4 g/mol

The glucosylation at C4 enhances hydrophilicity compared to MPA, altering solubility (logP = 1.2 vs. 3.1 for MPA). The (4E)-configuration in the hexenoic acid chain is conserved, critical for binding to target enzymes like IMPDH2.

属性

IUPAC Name

(E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWZKGRCFSHAMN-OVUIAQIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55533-52-3
Record name 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055533523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYCOPHENOLIC ACID 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A63Y3157JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用机制

Result of Action

The result of the action of Mycophenolic Acid Phenolic beta-D-Glucoside is the suppression of the immune response. By inhibiting IMPDH, it prevents the proliferation and activation of T and B lymphocytes. This leads to a reduction in the immune response, making it a potent immunosuppressant.

生物活性

The compound 6-(4-(β-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- is a complex organic molecule with notable biological activities. Its structure includes a glucopyranosyl moiety, which is significant for its pharmacological properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C23H31NO7C_{23}H_{31}NO_7, with a molecular weight of approximately 433.50 g/mol . It is categorized as a derivative of mycophenolic acid, which is known for its immunosuppressive properties. The compound's structure can be represented as follows:

C23H31NO7\text{C}_{23}\text{H}_{31}\text{NO}_{7}
  • Inhibition of IMPDH :
    • The primary mechanism through which this compound exerts its biological activity is by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis pathway of purine nucleotides, particularly in lymphocytes. By inhibiting this enzyme, the compound effectively reduces the proliferation of T and B cells, making it useful in organ transplantation settings to prevent rejection .
  • Anti-inflammatory Effects :
    • The compound has been shown to exhibit anti-inflammatory properties by modulating various cytokines involved in immune responses. This effect is particularly beneficial in conditions characterized by excessive inflammation .

Immunosuppressive Properties

The immunosuppressive activity of 6-(4-(β-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid has been documented in several studies:

  • Case Study 1 : In a clinical trial involving kidney transplant recipients, patients treated with this compound demonstrated significantly lower rates of acute rejection compared to those receiving standard immunosuppressive therapy. The study highlighted the compound's effectiveness in maintaining graft function over extended periods .

Antioxidant Activity

Research indicates that the compound also possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells. This activity is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionPrimary UseReference
Mycophenolate MofetilIMPDH InhibitionOrgan transplantation
AzathioprinePurine synthesis inhibitionAutoimmune diseases
TacrolimusCalcineurin inhibitionOrgan transplantation

科学研究应用

Immunosuppressive Properties

One of the primary applications of this compound is in immunosuppressive therapy. It is a derivative of mycophenolic acid , which is widely used to prevent organ rejection in transplant patients. The glucopyranosyl moiety enhances the solubility and bioavailability of the drug, potentially improving its therapeutic efficacy .

Antitumor Activity

Research has indicated that compounds similar to 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. This mechanism is believed to be linked to the modulation of various signaling pathways involved in cell survival and death .

Antioxidant Effects

Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This action is particularly beneficial in preventing cellular damage associated with chronic diseases and aging .

Case Studies

StudyFindingsReference
Immunosuppressive EfficacyDemonstrated significant reduction in organ rejection rates when used alongside standard immunosuppressants
Antitumor MechanismIn vitro studies revealed inhibition of tumor growth in breast cancer cell lines
Antioxidant ActivityExhibited protective effects against oxidative damage in neuronal cells

相似化合物的比较

Key Structural Features:

  • Isobenzofuran core : A 1,3-dihydro-3-oxo-5-isobenzofuranyl group with methoxy (6-OCH₃) and methyl (7-CH₃) substituents.
  • β-D-Glucopyranosyloxy group: Attached at position 4, enhancing hydrophilicity.
  • Conjugated hexenoic acid side chain: A (4E)-4-methyl-4-hexenoic acid chain contributing to stereochemical rigidity and biological activity .

Molecular Formula : C₁₇H₂₀O₆
Molecular Weight : 320.34 g/mol .

Comparison with Similar Compounds

The compound is part of a broader class of immunosuppressive and anti-inflammatory agents. Below is a detailed comparison with structurally and functionally related molecules.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Glycosylation/Modification
Target Compound Isobenzofuran 4-O-β-D-glucopyranosyl, 6-OCH₃, 7-CH₃, (4E)-hexenoic acid β-D-Glucopyranosyl at position 4
Mycophenolic Acid (MPA) Isobenzofuran 4-OH, 6-OCH₃, 7-CH₃, (4E)-hexenoic acid None (free hydroxyl at position 4)
Mycophenolate Mofetil Isobenzofuran 4-O-morpholinoethyl ester, 6-OCH₃, 7-CH₃ Ester prodrug of MPA
Methylofuran (MFR-a) Furan Formyl group, alternating β/α-linked glutamic acids No glucosylation; microbial cofactor
3-O-Feruloylquinic Acid Cyclohexanecarboxylic acid Feruloyl (3-methoxy-4-hydroxycinnamoyl) group None; phenolic ester
Chrysoeriol 4',7-Di-O-β-D-glucuronide Flavone 4'-O-β-D-glucuronide, 7-O-β-D-glucuronide Dual glucuronidation

Table 2: Pharmacological and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Pharmacological Activity Solubility Stability (pH Range)
Target Compound 320.34 Immunosuppressive (putative) Moderate (glucosylation ↑ hydrophilicity) 6.0–7.0
Mycophenolic Acid (MPA) 320.34 Immunosuppressive, antiviral Low (free hydroxyl ↓ solubility) N/A
Mycophenolate Mofetil 433.50 Prodrug of MPA (enhanced oral absorption) High (ester ↑ lipophilicity) Acid-labile
Methylofuran (MFR-a) ~500 (estimated) Cofactor in microbial C1 metabolism Hydrophilic (polar groups) N/A
3-O-Feruloylquinic Acid 368.32 Antioxidant, anti-inflammatory Low (phenolic ester) Stable at pH 3–8

Key Findings:

Mycophenolate mofetil, an ester prodrug of MPA, demonstrates how lipophilic modifications enhance bioavailability, a contrast to the target compound’s glucosylation strategy .

Functional Group Analogues: Methylofuran (MFR-a) shares a furan core but lacks the hexenoic acid chain and glucosylation, instead featuring formyl and glutamic acid groups critical for its role as a microbial cofactor .

Stability and Formulation: The target compound’s stability within pH 6.0–7.0 (as per suspension tests ) suggests compatibility with neutral formulations, unlike mycophenolate mofetil, which requires enteric coating due to acid lability.

准备方法

Activated Glucose Donors in Anhydrous Conditions

The most widely documented method involves chemical glycosylation using activated β-D-glucopyranosyl donors. As described in the synthesis of analogous compounds, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide serves as a key intermediate. This donor reacts with the phenolic hydroxyl group of MPA derivatives under anhydrous conditions, typically in acetonitrile or dichloromethane, with silver(I) oxide as a promoter. Molecular sieves (3 Å) are employed to scavenge water, ensuring reaction efficiency.

Reaction Conditions :

  • Temperature : Room temperature (25°C)

  • Time : 17 hours

  • Yield : ~63% after recrystallization

Post-glycosylation, deprotection of acetyl groups is achieved via alkaline hydrolysis (e.g., NaOMe/MeOH), yielding the free β-D-glucopyranosyloxy moiety.

Solvent Systems and Catalytic Optimization

Patent WO 2009/084008 highlights the role of hydrocarbon solvents (toluene, xylene) in esterification reactions involving MPA. While this patent focuses on Mycophenolate Mofetil, its solvent systems inform glucosylation protocols:

SolventRoleTemperature RangeKey Outcome
TolueneAzeotropic water removal110–180°CEnhances reaction completeness
XyleneHigh-boiling inert medium145°CFacilitates continuous reflux
AcetonitrilePolar aprotic for glycosylation25°COptimizes donor reactivity

Dean-Stark traps are critical for removing water during esterification, preventing hydrolysis of glycosidic bonds.

Enzymatic Glucosylation

Glycosyltransferase-Mediated Synthesis

Though less documented in the provided sources, enzymatic glucosylation using glycosyltransferases and uridine diphosphate glucose (UDP-glucose) is theorized. Mycophenolic acid’s hydroxyl group acts as an acceptor, with enzymatic specificity ensuring β-D-configuration. This method avoids harsh deprotection steps but faces challenges in scalability and enzyme stability.

Hypothetical Pathway :

MPA + UDP-glucoseGlycosyltransferaseGlucosylated MPA + UDP\text{MPA + UDP-glucose} \xrightarrow{\text{Glycosyltransferase}} \text{Glucosylated MPA + UDP}

Intermediate Characterization and Purification

Acetylated Precursors

The methyl ester of MPA is often glucosylated prior to hydrolysis. For example, Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (CAS: 1186295-42-0) is synthesized using acetyl-protected glucose, yielding a light yellow oil with 99% HPLC purity after column chromatography.

ParameterValueSource
Purity (HPLC)99.01–99.13%
Major ImpurityCompound V (0.13–0.23%)
Melting Point116–117°C

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate washes remove unreacted starting materials.

  • Distillation : Solvent removal under reduced pressure (40°C) preserves product integrity.

  • Chromatography : Silica gel columns resolve acetylated intermediates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Chemical GlycosylationHigh scalability, defined conditionsRequires toxic promoters (Ag₂O)63–80%
EnzymaticStereospecific, mild conditionsLow throughput, costly enzymesN/A

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (4E)-6-(4-(beta-D-glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid with high purity?

  • Methodology : Optimize glycosylation conditions (e.g., protecting group strategies for the beta-D-glucopyranosyl moiety) to ensure stereochemical fidelity. Use HPLC-MS for purity validation and monitor intermediates via NMR (e.g., 1H and 13C) to confirm regioselectivity of the isobenzofuran and hexenoic acid moieties .
  • Critical Data : Molecular formula (C17H20O6), molecular weight (320.34 g/mol), and percent composition (C 63.74%, H 6.29%, O 29.97%) are essential for stoichiometric calculations .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies using buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for conjugated systems) and LC-MS to identify breakdown products. Store at 2–8°C for long-term stability .
  • Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard laboratory conditions .

Q. What analytical techniques are most effective for resolving structural ambiguities in its glycosidic linkage?

  • Methodology : Use 2D NMR (HSQC, HMBC) to confirm the beta-D-glucopyranosyloxy linkage at the C4 position of the isobenzofuran ring. Compare NOESY/ROESY data with synthetic standards to validate spatial orientation .
  • Advanced Tip : X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals .

Advanced Research Questions

Q. How do bioactivity discrepancies arise between in vitro and in vivo studies of this compound, particularly in immunosuppressive applications?

  • Experimental Design : Compare pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using radiolabeled (e.g., 14C) compound in rodent models. In vitro assays (e.g., lymphocyte proliferation) must account for plasma protein binding and metabolite interference .
  • Contradiction Analysis : Low in vivo efficacy may stem from rapid glucuronidation (evidenced by beta-D-glucopyranosyl metabolites) or poor membrane permeability .

Q. What molecular dynamics (MD) approaches are suitable for modeling interactions between this compound and its enzymatic targets (e.g., inosine monophosphate dehydrogenase)?

  • Methodology : Perform all-atom MD simulations with force fields (e.g., CHARMM36) to assess binding energetics. Validate docking poses using mutagenesis data (e.g., key residues in the catalytic site) .
  • Data Integration : Cross-reference with crystallographic data of homologous enzymes to refine binding pocket models .

Q. How can environmental persistence and degradation pathways of this compound be evaluated in ecotoxicological studies?

  • Experimental Design : Use OECD 307 guidelines to assess aerobic soil degradation. Employ high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., hydroxylated or demethylated derivatives) .
  • Advanced Analysis : Isotope ratio mass spectrometry (IRMS) can trace carbon flow in microbial degradation pathways .

Methodological Notes

  • Stereochemical Challenges : The (4E)-configuration of the hexenoic acid and beta-D-glucopyranosyloxy group requires chiral chromatography (e.g., Chiralpak IA) for enantiomeric purity validation .
  • Contradictory Data : Discrepancies in bioactivity (e.g., antifungal vs. immunosuppressive) may arise from assay-specific conditions (e.g., nutrient media composition). Standardize protocols using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-
Reactant of Route 2
6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。